molecular formula C20H30O4 B141056 2,5-Bis(hexyloxy)terephthalaldehyde CAS No. 151903-52-5

2,5-Bis(hexyloxy)terephthalaldehyde

Cat. No. B141056
M. Wt: 334.4 g/mol
InChI Key: QNZNMVAGYIDUKL-UHFFFAOYSA-N
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Description

The compound of interest, 2,5-Bis(hexyloxy)terephthalaldehyde, is not directly mentioned in the provided papers. However, the papers discuss related compounds and processes that are relevant to the understanding of similar aromatic aldehydes and their derivatives. For instance, bis(2-hydroxyethyl) terephthalate (BHET) is frequently mentioned as a monomer derived from polyethylene terephthalate (PET) and is a key intermediate in the synthesis of PET . The synthesis and polymerization of BHET, as well as the degradation of PET, are closely related to the chemistry of aromatic aldehydes like 2,5-Bis(hexyloxy)terephthalaldehyde.

Synthesis Analysis

The synthesis of related compounds involves depolymerization of waste PET to obtain BHET with high purity and significant yield, using glycolysis reactions in the presence of catalysts such as zinc acetate . The polycondensation of BHET to form PET has been studied, with the influence of various metallic catalysts on the rate of polymerization being investigated . Novel synthetic routes have been developed for related compounds, such as 2,5-difluoroterephthalic acid, which is then used to prepare new poly(hydroxyether terephthalate) via polyaddition with aromatic bis(epoxide)s .

Molecular Structure Analysis

The molecular structure of related compounds like BHET is characterized using techniques such as IR, DTA, 1H NMR, and 13C NMR . The stability and structure of complexes formed by related compounds, such as 2,5-Bis-[carboxymethyl-(β-hydroxy-ethyl)-amino] terephthalic acid with metal ions, have been studied, providing insights into the coordination spheres and bonding behavior of these aromatic compounds .

Chemical Reactions Analysis

The polycondensation of BHET and the formation of PET involve propagation and degradation reactions, with the latter being studied to understand the maximum molecular weights achieved during the reaction . Side reactions during polycondensation, leading to the formation of aromatic by-products, have been observed and are influenced by the presence of catalysts . The synthesis of derivatives, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), involves condensation reactions catalyzed by urea .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as homopolyesters derived from 2,5-bis(hexadecyloxy)terephthalic acid, have been characterized by inherent viscosities, elemental analyses, 1H NMR spectroscopy, DSC measurements, and dynamic mechanical analyses . The biodegradation of BHET by a newly isolated Enterobacter sp. has been studied, revealing the optimal conditions for degradation and the enzymatic pathway involved .

Scientific Research Applications

Polymerization and Macromolecule Construction

2,5-Bis(hexyloxy)terephthalaldehyde has been utilized in the synthesis of linear polymers and macrocyclic compounds. Studies have shown its efficacy in forming polymers through polycondensation with various compounds, such as TRIS and bis-oxazolidine, under the influence of acidic catalysts. These polymers are characterized using techniques like NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) to analyze their structure and composition (Maślińska-Solich & Kudrej-Gibas, 2003). Additionally, it plays a role in the construction of functional macromolecules with well-defined structures, particularly in the synthesis of soluble polymers with high thermal stability and significant molecular weights. This has implications for the development of materials like organic light-emitting diodes (OLEDs) (Chan et al., 2013).

Synthesis and Characterization of Novel Compounds

The aldehyde is used in the synthesis of various novel compounds, including bis(isatins-thio/carbohydrazones) and bis-chalcones derivatives. These compounds, synthesized from terephthalaldehyde biscarbohydrazone and other reactants, have been analyzed using spectroscopic methods and assessed for properties like antioxidant activity (Muğlu et al., 2020).

Applications in Material Science

In the realm of material science, 2,5-Bis(hexyloxy)terephthalaldehyde is integral in the development of advanced materials. For example, it has been involved in the synthesis of poly(hydroxyether terephthalate) through polyaddition reactions, showcasing its utility in creating materials with specific desirable properties like solubility and structural stability (Huang & Qing, 2008).

Recycling and Environmental Sustainability

A significant application of 2,5-Bis(hexyloxy)terephthalaldehyde is in recycling processes, particularly in the depolymerization of waste polyethylene terephthalate (PET) into useful monomers. This process contributes to environmental sustainability by transforming waste PET into valuable raw materials (Xi et al., 2005). Similarly, it aids in the development of novel amphiphilic gemini ionic liquids from consumed PET, demonstrating its potential in the field of green chemistry and sustainable material development (Abdullah & Al‐Lohedan, 2020).

Safety And Hazards

2,5-Bis(hexyloxy)terephthalaldehyde is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

properties

IUPAC Name

2,5-dihexoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZNMVAGYIDUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348706
Record name 2,5-bis(hexyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(hexyloxy)terephthalaldehyde

CAS RN

151903-52-5
Record name 2,5-bis(hexyloxy)terephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-(Bishexyloxy)terephthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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